Cas no 1163729-49-4 (3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid)
3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
- 3-Hydroxy-3-(trifluoromethyl)-cyclobutanecarboxylic acid
- 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 3-Hydroxy-3-(trifluoroMet...
- PB20673
- AB0034930
- X9166
- ST24022902
- 3-Hydroxy-3-(trifluoromethyl);cyclobutanecarboxylic acid
- Cyclobutanecarboxylic acid, 3-hydroxy-3-(trifluoromethyl)-
- AKOS040810494
- Rel-(1s,3s)-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 2095267-84-6
- 1690177-86-6
- D79334
- SCHEMBL26631347
- Rel-(1r,3r)-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
- SCHEMBL710044
- SY034822
- DTXSID80679157
- SY344222
- AS-78079
- AKOS015920280
- GS-3957
- 1163729-49-4
- PNVQKVUOLHLJTL-UHFFFAOYSA-N
- EN300-7464981
- trans-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
- (1s,3s)-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
- DA-17687
- CS-W018788
- EN300-89724
- cis-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
- MFCD11870383
-
- MDL: MFCD11870383
- Inchi: 1S/C6H7F3O3/c7-6(8,9)5(12)1-3(2-5)4(10)11/h3,12H,1-2H2,(H,10,11)
- InChI Key: PNVQKVUOLHLJTL-UHFFFAOYSA-N
- SMILES: FC(C1(CC(C(=O)O)C1)O)(F)F
Computed Properties
- Exact Mass: 184.03500
- Monoisotopic Mass: 184.03472857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5
- XLogP3: 0.6
Experimental Properties
- PSA: 57.53000
- LogP: 0.77440
3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06665-10g |
3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
1163729-49-4 | 95% | 10g |
$1320 | 2023-09-07 | |
| TRC | H977565-10mg |
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid |
1163729-49-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H977565-25mg |
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid |
1163729-49-4 | 25mg |
$ 60.00 | 2022-06-04 | ||
| TRC | H977565-50mg |
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid |
1163729-49-4 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H977565-100mg |
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid |
1163729-49-4 | 100mg |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD221130-100mg |
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid |
1163729-49-4 | 95% | 100mg |
¥737.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD221130-250mg |
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid |
1163729-49-4 | 95% | 250mg |
¥1032.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD221130-1g |
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid |
1163729-49-4 | 95% | 1g |
¥2765.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD221130-5g |
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid |
1163729-49-4 | 95% | 5g |
¥9678.0 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H172270-100mg |
3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
1163729-49-4 | 97% | 100mg |
¥280.90 | 2023-09-02 |
3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid Suppliers
3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Introduction to 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS No. 1163729-49-4)
3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1163729-49-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of cyclobutane derivatives, characterized by a cyclic structure with four carbon atoms, and it features both hydroxyl and trifluoromethyl functional groups. These structural attributes contribute to its unique chemical properties and potential biological activities, making it a subject of extensive research and development.
The presence of the trifluoromethyl group in the molecule imparts enhanced lipophilicity and metabolic stability, which are critical factors in drug design. This modification is particularly valuable in pharmaceutical applications, as it can influence the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The hydroxyl group, on the other hand, introduces polarity and potential sites for further chemical modifications or interactions with biological targets.
In recent years, there has been a growing interest in cyclobutane derivatives due to their diverse biological activities. Studies have demonstrated that such compounds can exhibit properties ranging from anti-inflammatory to anticancer effects. The structural rigidity provided by the cyclobutane ring can facilitate specific interactions with biological macromolecules, such as enzymes and receptors. Furthermore, the electronic properties influenced by the trifluoromethyl group can modulate reactivity and binding affinity.
One of the most compelling aspects of 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is its potential as a building block for more complex pharmacophores. Researchers have leveraged this compound to synthesize novel analogs with tailored biological activities. For instance, modifications at the hydroxyl or carboxylic acid positions can lead to derivatives with improved solubility or target specificity. Such structural diversification is a cornerstone of modern drug discovery efforts.
The compound's relevance is further underscored by its application in the synthesis of potential therapeutic agents. Preliminary studies have explored its utility in developing inhibitors targeting various disease-related pathways. The trifluoromethyl group's ability to enhance metabolic stability suggests that derivatives of this compound may exhibit prolonged half-lives in vivo, reducing the frequency of dosing required for therapeutic efficacy.
From a synthetic chemistry perspective, 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid serves as an intriguing intermediate. Its unique structure presents both challenges and opportunities for synthetic chemists aiming to develop efficient synthetic routes. Advances in catalytic methods have enabled more streamlined approaches to constructing complex cyclobutane derivatives, making compounds like this one more accessible for large-scale production.
The intersection of computational chemistry and experimental synthesis has also played a pivotal role in understanding the behavior of this compound. Molecular modeling studies have provided insights into its interactions with potential biological targets, guiding the design of next-generation derivatives with enhanced activity or selectivity. These computational approaches are increasingly integral to modern drug discovery pipelines.
In conclusion, 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS No. 1163729-49-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer a rich foundation for developing novel therapeutic agents with tailored biological activities. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an important role in advancing medicinal chemistry and drug development efforts.
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